molecular structure of 4-Hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic acid
molecular structure of 4-Hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic acid
An In-Depth Technical Guide to the Molecular Structure of 4-Hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Scaffold of Strategic Importance
In the landscape of modern medicinal chemistry, the design of molecular scaffolds that offer both structural rigidity and tunable physicochemical properties is paramount. 4-Hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic acid emerges as a compound of significant interest, embodying a strategic combination of functional groups on a well-defined cycloaliphatic core. This molecule integrates a hydroxyl group, a carboxylic acid, and the powerfully influential trifluoromethyl (CF₃) group onto a cyclohexane ring.[1] This unique architecture makes it a valuable building block for the synthesis of more complex molecules, particularly in the development of novel therapeutics and advanced materials.[1][2]
The inclusion of the trifluoromethyl group is a well-established strategy in drug design to enhance critical properties such as metabolic stability, lipophilicity, and binding affinity.[3][4][5][6] This guide provides a comprehensive analysis of the , delving into its synthesis, physicochemical characteristics, and the profound implications of its structural features for researchers in drug discovery and development.
Core Molecular Structure and Physicochemical Profile
The foundation of this molecule's utility lies in its distinct three-dimensional structure and the electronic effects of its substituents. The cyclohexane ring provides a non-aromatic, conformationally mobile scaffold that positions the key functional groups in precise spatial orientations.
Key Chemical Identifiers and Properties
A summary of the fundamental properties of 4-Hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic acid is presented below.
| Property | Value | Reference |
| IUPAC Name | 4-hydroxy-4-(trifluoromethyl)cyclohexane-1-carboxylic acid | [7][8] |
| Molecular Formula | C₈H₁₁F₃O₃ | [1] |
| Molecular Weight | 212.17 g/mol | [8] |
| CAS Number | 1163729-47-2 | [1][7] |
| Canonical SMILES | C1CC(CCC1C(=O)O)(C(F)(F)F)O | [1][8] |
| InChIKey | FIUBKGKIMNZJSO-UHFFFAOYSA-N | [1][8] |
| Topological Polar Surface Area | 57.5 Ų | [8] |
| Hydrogen Bond Donors | 2 | [7] |
| Hydrogen Bond Acceptors | 3 (PubChem: 6) | [7][8] |
The Trifecta of Functionality: A Structural Analysis
The interplay between the three functional groups on the cyclohexane scaffold dictates the molecule's overall chemical behavior and potential biological activity.
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The Trifluoromethyl (-CF₃) Group: This group is the cornerstone of the molecule's unique profile. Its strong electron-withdrawing nature significantly increases the acidity of the neighboring carboxylic acid.[1] In a pharmaceutical context, the CF₃ group is prized for its ability to enhance metabolic stability by blocking potential sites of enzymatic oxidation.[4][9] The carbon-fluorine bond is exceptionally strong, making the group resistant to degradation.[4] Furthermore, it increases lipophilicity, which can improve a molecule's ability to permeate biological membranes, a critical factor for bioavailability.[3][4]
-
The Hydroxyl (-OH) Group: The presence of the tertiary hydroxyl group introduces polarity and the capacity for hydrogen bonding. This feature can enhance solubility in polar solvents and provides a crucial interaction point for binding to biological targets like enzymes or receptors.[1]
-
The Carboxylic Acid (-COOH) Group: This functional group serves as a primary handle for synthetic modifications, allowing for the formation of esters, amides, and other derivatives.[1] Its acidity allows it to participate in electrostatic interactions with biological targets and contributes to the molecule's overall solubility profile.
-
The Cyclohexane Scaffold: Unlike a flat aromatic ring, the cyclohexane core is a three-dimensional structure. This rigid scaffold dictates the spatial relationship between the functional groups, which is critical for precise interactions with highly-structured biological targets. The stereochemistry of the substituents (whether the carboxylic acid is cis or trans relative to the other groups) will profoundly impact the molecule's shape and, consequently, its biological activity.[1]
Caption: Key structural features and their functional implications.
Synthesis and Characterization Workflow
While direct synthesis routes for this specific molecule are not extensively detailed in readily available literature, a plausible and logical pathway can be constructed based on established organic chemistry principles and related transformations. The synthesis would likely begin with a commercially available precursor, 4-(trifluoromethyl)benzoic acid.
Proposed Synthetic Pathway
A logical approach involves two key transformations: the reduction of the aromatic ring and the subsequent hydroxylation at the 4-position.
-
Step 1: Hydrogenation of 4-(Trifluoromethyl)benzoic Acid. The aromatic ring is reduced to a cyclohexane ring. This is typically achieved through high-pressure catalytic hydrogenation. This reaction yields a mixture of cis- and trans-4-(trifluoromethyl)cyclohexanecarboxylic acid.[1]
-
Step 2: Hydroxylation of 4-(Trifluoromethyl)cyclohexanecarboxylic Acid. The tertiary hydrogen at the 4-position (alpha to the CF₃ group) is replaced with a hydroxyl group. This can be a challenging transformation, potentially requiring methods like free-radical oxidation or more advanced enzymatic hydroxylation to achieve the desired regioselectivity.[1]
Caption: Proposed workflow for the synthesis and purification.
Experimental Protocol: Catalytic Hydrogenation (Step 1)
This protocol is a representative example based on the synthesis of the precursor, 4-(trifluoromethyl)cyclohexanecarboxylic acid.
Objective: To synthesize a mixture of cis- and trans-4-(trifluoromethyl)cyclohexanecarboxylic acid via high-pressure hydrogenation.
Materials:
-
4-(Trifluoromethyl)benzoic acid
-
W-2 type skeletal nickel catalyst
-
High-pressure autoclave reactor
-
Solvent (e.g., an alcohol like ethanol or methanol)
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Reactor Charging: The high-pressure autoclave is charged with 4-(trifluoromethyl)benzoic acid and the W-2 skeletal nickel catalyst. A suitable solvent is added to create a slurry.
-
Sealing and Purging: The reactor is securely sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove all oxygen.
-
Pressurization: The reactor is pressurized with hydrogen gas to the target pressure, typically between 7.0 and 7.5 MPa.[1]
-
Heating and Agitation: The mixture is heated to a temperature of 185–200 °C while being continuously agitated to ensure efficient mixing of the catalyst, substrate, and hydrogen.[1]
-
Reaction Monitoring: The reaction is allowed to proceed for approximately 20 hours.[1] The progress can be monitored by observing the drop in hydrogen pressure as it is consumed.
-
Cooling and Depressurization: After the reaction is complete, the reactor is cooled to room temperature, and the excess hydrogen pressure is carefully vented.
-
Catalyst Removal: The reaction mixture is filtered (e.g., through a pad of Celite) to remove the nickel catalyst. The filter cake should be handled with care as it can be pyrophoric.
-
Product Isolation: The solvent is removed from the filtrate under reduced pressure (rotary evaporation) to yield the crude product, a mixture of cis- and trans-4-(trifluoromethyl)cyclohexanecarboxylic acid.
-
Purification: The crude product may be purified further by crystallization or chromatography if necessary.
Characterization and Quality Control
To confirm the identity and purity of the final product, a suite of analytical techniques is essential.
-
NMR Spectroscopy (¹H and ¹³C): Confirms the molecular structure, including the successful reduction of the aromatic ring and the positions of the substituents.[1]
-
Mass Spectrometry: Verifies the molecular weight of the compound (212.17 g/mol ).[1][8]
-
HPLC: Assesses the purity of the compound, which is commercially available at purities of ≥95% or ≥98%.[1]
-
Infrared (IR) Spectroscopy: Identifies the characteristic vibrational frequencies of the functional groups: a broad O-H stretch for the hydroxyl and carboxylic acid, a sharp C=O stretch for the carboxylic acid, and strong C-F stretches for the trifluoromethyl group.
Relevance and Applications in Drug Development
The strategic value of 4-Hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic acid lies in its utility as a sophisticated building block. Organic synthesis is a rate-limiting factor in drug discovery, and access to complex, functionalized scaffolds like this can accelerate the development of new chemical entities.[10]
Derivatives of cyclohexanecarboxylic acid have been explored for a wide range of therapeutic applications.[11][12][13][14] The incorporation of a trifluoromethyl group is a proven strategy to enhance a drug candidate's pharmacological profile.[6][15] The CF₃ group can improve metabolic stability, increase binding affinity to target proteins, and enhance membrane permeability.[3][4][5]
Research into structurally similar compounds suggests potential biological activities. For instance, some derivatives have been investigated for their ability to inhibit cholinesterases or for cytotoxic effects against cancer cell lines.[1] The rigid cyclohexane core, combined with the potent electronic and steric properties of the CF₃ group, provides a powerful platform for designing targeted inhibitors or modulators of biological pathways.[1][13]
Safety and Handling
Based on data for structurally related compounds, 4-Hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic acid is likely to be an irritant. GHS classifications for similar molecules indicate it may cause skin irritation, serious eye damage, and respiratory irritation.[1][8] Standard laboratory safety precautions are mandatory.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[1]
-
Exposure Response: In case of eye contact, rinse immediately with plenty of water. If skin contact occurs, wash thoroughly with soap and water.[1]
Conclusion
4-Hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic acid is more than a simple organic molecule; it is a highly functionalized and strategically designed building block. Its molecular structure, characterized by the convergence of a rigid cyclohexane scaffold, a polar hydroxyl group, a reactive carboxylic acid, and a powerfully modulating trifluoromethyl group, offers a compelling platform for innovation. For researchers in drug discovery and materials science, understanding the nuances of this structure—from its synthesis and stereochemistry to the functional implications of each component—is key to unlocking its potential in the creation of next-generation pharmaceuticals and advanced materials.
References
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. PubMed Central. [Link]
-
The Significance of Trifluoromethyl Groups in Pharmaceutical Intermediates. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]
-
Design and biological activity of trifluoromethyl containing drugs. Wechem. [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione. Hovione. [Link]
-
4-hydroxy-4-(trifluoromethyl)cyclohexane-1-carboxylic acid - C8H11F3O3 | CSSB00010179864. Chemspace. [Link]
-
4-Hydroxy-4-(trifluoromethyl)cyclohexane-1-carboxylic acid | C8H11F3O3 | CID 57345813. PubChem. [Link]
-
Electronic Supplementary Information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
-
Cyclohexanecarboxylic acid - Wikipedia. Wikipedia. [Link]
- US4348410A - Cyclohexane carboxylic acid derivatives - Google Patents.
-
New Compounds. Derivatives of Cyclohexanecarboxylic Acid | Journal of the American Chemical Society. Journal of the American Chemical Society. [Link]
-
Synthesis and evaluation of cyclohexane carboxylic acid head group containing isoxazole and thiazole analogs as DGAT1 inhibitors. PubMed. [Link]
-
Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents. ResearchGate. [Link]
-
4-(Trifluoromethyl)cyclohexanecarboxylic acid | C8H11F3O2 | CID 2779182. PubChem. [Link]
-
Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl). Organic Syntheses Procedure. [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]
-
Organic synthesis provides opportunities to transform drug discovery. PubMed. [Link]
-
Phytonanomaterials as therapeutic agents and drug delivery carriers - PMC. PubMed Central. [Link]
Sources
- 1. 4-Hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic acid | 1163729-47-2 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 6. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 7. 4-hydroxy-4-(trifluoromethyl)cyclohexane-1-carboxylic acid - C8H11F3O3 | CSSB00010179864 [chem-space.com]
- 8. 4-Hydroxy-4-(trifluoromethyl)cyclohexane-1-carboxylic acid | C8H11F3O3 | CID 57345813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Organic synthesis provides opportunities to transform drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. US4348410A - Cyclohexane carboxylic acid derivatives - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis and evaluation of cyclohexane carboxylic acid head group containing isoxazole and thiazole analogs as DGAT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. jelsciences.com [jelsciences.com]
